(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is a chiral amino acid derivative commonly used in organic synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect the amino group during chemical reactions. This compound is particularly significant in peptide synthesis and other applications requiring temporary protection of functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid typically involves the protection of the amino group of ®-2-amino-2-methylbutanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction conditions are mild, and the product is obtained in high yield .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including ®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or reagents like oxalyl chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling: Formation of peptide bonds through coupling reactions with carboxylic acids or activated esters.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or oxalyl chloride in methanol.
Coupling: Carbodiimides like EDC or DCC, often in the presence of HOBt or HOAt to enhance reaction efficiency.
Major Products
Deprotection: ®-2-amino-2-methylbutanoic acid.
Coupling: Peptides or peptide derivatives.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is extensively used in scientific research, particularly in:
Peptide Synthesis: As a protected amino acid in solid-phase peptide synthesis.
Medicinal Chemistry: In the synthesis of peptide-based drugs and enzyme inhibitors.
Bioconjugation: For the modification of biomolecules with peptides or other functional groups.
Industrial Chemistry: In the production of fine chemicals and pharmaceuticals
Mechanism of Action
The primary function of ®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is to serve as a protected intermediate in chemical synthesis. The Boc group protects the amino group from unwanted reactions, allowing selective transformations at other sites. Upon completion of the desired reactions, the Boc group can be removed under mild acidic conditions, revealing the free amino group for further functionalization .
Comparison with Similar Compounds
Similar Compounds
®-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid: Similar structure with an additional methyl group.
®-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Contains a phenyl group instead of a methyl group.
®-2-((tert-Butoxycarbonyl)amino)-2-ethylbutanoic acid: Features an ethyl group instead of a methyl group.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid is unique due to its specific chiral center and the presence of the Boc protecting group, which provides stability and selectivity in synthetic applications. Its structure allows for efficient incorporation into peptides and other complex molecules, making it a valuable tool in organic synthesis .
Properties
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZXLTCEPXVCSV-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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